molecular formula C13H15NS B12327069 Benzenamine,3-[(phenylthio)methyl]-

Benzenamine,3-[(phenylthio)methyl]-

Katalognummer: B12327069
Molekulargewicht: 217.33 g/mol
InChI-Schlüssel: LMCPYVCPAFFQPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine,3-[(phenylthio)methyl]- is an organic compound with the molecular formula C13H13NS It is characterized by the presence of a benzenamine group substituted with a phenylthio methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,3-[(phenylthio)methyl]- typically involves the reaction of benzenamine with a phenylthio methylating agent. One common method is the nucleophilic substitution reaction where benzenamine reacts with a phenylthio methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of Benzenamine,3-[(phenylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine,3-[(phenylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzenamine or halogenated benzenamine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenamine,3-[(phenylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine,3-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine,3-methyl-: Similar structure but with a methyl group instead of a phenylthio methyl group.

    Benzenamine,3,5-bis[(phenylthio)methyl]-: Contains two phenylthio methyl groups.

Uniqueness

Benzenamine,3-[(phenylthio)methyl]- is unique due to the presence of the phenylthio methyl group, which imparts distinct chemical and biological properties compared to other benzenamine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H15NS

Molekulargewicht

217.33 g/mol

IUPAC-Name

5-methylsulfanyl-5-phenylcyclohexa-1,3-dien-1-amine

InChI

InChI=1S/C13H15NS/c1-15-13(9-5-8-12(14)10-13)11-6-3-2-4-7-11/h2-9H,10,14H2,1H3

InChI-Schlüssel

LMCPYVCPAFFQPJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1(CC(=CC=C1)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.